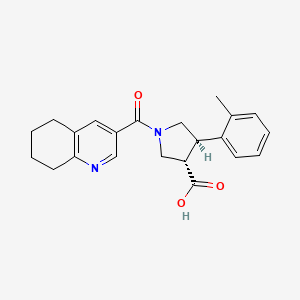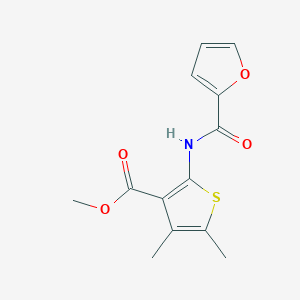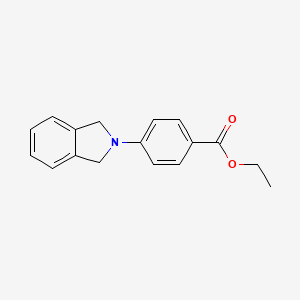![molecular formula C23H16BrFN4O B5560489 2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)
2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific pyrazolones with benzoyl hydrazide in conditions such as refluxing ethanol. For instance, the synthesis of N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide has been achieved through such methods, providing a foundation for understanding the synthesis of similar compounds (Asegbeloyin et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds reveals nonplanar configurations with intermolecular hydrogen bonding forming specific ring systems. X-ray diffraction analyses have been crucial in understanding the three-dimensional arrangements of these molecules, as seen in studies of similar benzohydrazide compounds (Asegbeloyin et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving related compounds often include interactions with metal halides to form complexes, characterized by various spectroscopic techniques. For example, reactions with Co(II), Ni(II), and Cu(II) halides have been reported to yield corresponding complexes with distinct chemical properties (Asegbeloyin et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, of similar compounds are often determined through X-ray crystallography and spectroscopic methods. The crystalline forms and solubility in various solvents play a crucial role in the compound's applications and behavior in reactions (Asegbeloyin et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure and the presence of specific functional groups. Studies on related compounds suggest a range of chemical behaviors, from stable complex formations with metals to potential biological activities, such as antimicrobial and cytotoxic effects (Asegbeloyin et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
These compounds are synthesized through various chemical reactions, involving the condensation of different hydrazides and aldehydes, followed by characterization using techniques such as NMR spectroscopy and X-ray diffraction. For example, the synthesis and characterization of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes demonstrated significant in vitro cytotoxic and antimicrobial activities, showcasing the compound's potential in therapeutic applications (Asegbeloyin et al., 2014).
Biological Activities
The biological activities of these compounds and their derivatives have been extensively investigated, particularly in the context of anticancer and antimicrobial properties. For instance, a series of N'-((3-(substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-(substituted benzo hydrazones demonstrated potent anticancer activity against various cancer cell lines, including A549 and MCF-7, along with antimicrobial effects against specific bacterial and fungal strains (Kumar et al., 2021).
These compounds' mechanism of action often involves interaction with biological targets, such as enzymes and receptors, leading to their potential therapeutic effects. Molecular docking studies further elucidate these interactions, providing insights into the compounds' efficacies and guiding the development of more effective therapeutic agents.
Antimicrobial and Anticancer Evaluation
Synthetic routes to these compounds also open pathways to explore their utility in treating infectious diseases and cancer. The synthesis of various derivatives and their subsequent evaluation for antimicrobial and anticancer properties highlight the versatility of these compounds in addressing a range of health issues. For example, the evaluation of benzohydrazide derivatives for their antimicrobial and anticancer activities emphasizes the potential of these compounds in medicinal chemistry and drug development (Kumar et al., 2015).
Propiedades
IUPAC Name |
2-bromo-N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrFN4O/c24-21-9-5-4-8-20(21)23(30)27-26-14-17-15-29(19-6-2-1-3-7-19)28-22(17)16-10-12-18(25)13-11-16/h1-15H,(H,27,30)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQFVWHCWSRXDB-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5560406.png)

![7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5560428.png)
![2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5560432.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5560439.png)



![isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5560463.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)
![4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5560479.png)
![(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560487.png)

![5-{3-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2,4-imidazolidinedione](/img/structure/B5560498.png)